molecular formula C10H19NO2 B2658845 N-cyclohexyl-3-methoxypropanamide CAS No. 1339811-21-0

N-cyclohexyl-3-methoxypropanamide

Cat. No.: B2658845
CAS No.: 1339811-21-0
M. Wt: 185.267
InChI Key: GPEMPGAZJQXHFJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methoxypropanamide: is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol It is characterized by the presence of a cyclohexyl group attached to a 3-methoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-methoxypropanamide typically involves the reaction of cyclohexylamine with 3-methoxypropionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-methoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-cyclohexyl-3-methoxypropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators .

Medicine: Its unique structure allows for the exploration of novel drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and resins .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    N-cyclohexyl-3-methoxypropionamide: Similar structure but with a propionamide group instead of a propanamide group.

    N-cyclohexyl-3-methoxybutanamide: Contains a butanamide group, offering different chemical properties.

    N-cyclohexyl-3-methoxyacetate: An ester derivative with distinct reactivity.

Uniqueness: N-cyclohexyl-3-methoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Properties

IUPAC Name

N-cyclohexyl-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-8-7-10(12)11-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEMPGAZJQXHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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